molecular formula C10H8ClF3O4 B4298055 methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

Cat. No. B4298055
M. Wt: 284.61 g/mol
InChI Key: XVCGAMCXZAGHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. It is commonly referred to as MHTP and is a member of the class of compounds known as salicylates. MHTP has been studied for its potential use as an anti-inflammatory agent, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in

Mechanism of Action

MHTP exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. MHTP also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme that is involved in the production of leukotrienes, which are also mediators of inflammation.
Biochemical and Physiological Effects:
MHTP has been shown to reduce inflammation in various animal models of inflammation, including carrageenan-induced paw edema in rats and lipopolysaccharide-induced lung inflammation in mice. MHTP has also been shown to reduce pain in various animal models of pain, including acetic acid-induced writhing in mice and formalin-induced paw licking in rats.

Advantages and Limitations for Lab Experiments

MHTP has several advantages for lab experiments, including its relatively simple synthesis and its well-characterized mechanism of action. However, MHTP also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on MHTP. One direction is the development of more potent and selective COX-2 inhibitors based on the structure of MHTP. Another direction is the investigation of the potential use of MHTP in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, the development of novel drug delivery systems for MHTP may improve its efficacy and reduce its potential toxicity.

Scientific Research Applications

MHTP has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in various cell lines. MHTP has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of the immune response.

properties

IUPAC Name

methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClF3O4/c1-18-8(16)9(17,10(12,13)14)5-2-3-7(15)6(11)4-5/h2-4,15,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVCGAMCXZAGHNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)O)Cl)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClF3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
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methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 3
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 4
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methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 5
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate
Reactant of Route 6
methyl 2-(3-chloro-4-hydroxyphenyl)-3,3,3-trifluoro-2-hydroxypropanoate

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